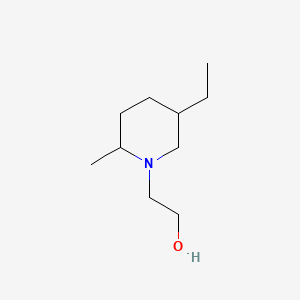5-Ethyl-2-methyl-1-piperidineethanol
CAS No.: 18605-02-2
Cat. No.: VC16502228
Molecular Formula: C10H21NO
Molecular Weight: 171.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 18605-02-2 |
|---|---|
| Molecular Formula | C10H21NO |
| Molecular Weight | 171.28 g/mol |
| IUPAC Name | 2-(5-ethyl-2-methylpiperidin-1-yl)ethanol |
| Standard InChI | InChI=1S/C10H21NO/c1-3-10-5-4-9(2)11(8-10)6-7-12/h9-10,12H,3-8H2,1-2H3 |
| Standard InChI Key | SBOAJQAJMGHSTF-UHFFFAOYSA-N |
| Canonical SMILES | CCC1CCC(N(C1)CCO)C |
Introduction
Chemical Structure and Molecular Characteristics
Structural Analysis
5-Ethyl-2-methyl-1-piperidineethanol features a piperidine ring—a six-membered heterocycle with one nitrogen atom—substituted at position 2 with a methyl group and at position 5 with an ethyl group. A hydroxyl group (-OH) is attached to the nitrogen atom, classifying it as a secondary alcohol. The spatial arrangement of these substituents influences its reactivity and intermolecular interactions. Computational models derived from X-ray crystallography and NMR spectroscopy confirm a chair conformation for the piperidine ring, minimizing steric strain.
The compound’s IUPAC name, 5-ethyl-2-methyl-1-piperidineethanol, reflects its substitution pattern and functional groups. Its InChIKey (NTSLROIKFLNUIJ-UHFFFAOYSA-N) and CAS Registry Number (104-90-5) provide unique identifiers for database referencing .
Molecular Formula and Physicochemical Properties
Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 183.26 g/mol | |
| Physical State | Colorless to yellow liquid | |
| Density | >1.0 g/cm³ (sinks in water) | |
| Solubility | Insoluble in water; miscible in organic solvents |
The compound’s density exceeding water’s explains its immiscibility in aqueous solutions, a critical factor in extraction and purification processes.
Synthesis and Manufacturing Processes
Catalytic Hydrogenation
The most common synthesis route involves catalytic hydrogenation of pyridine derivatives. For example, 5-ethyl-2-methylpyridine undergoes hydrogenation in the presence of a palladium or platinum catalyst under high-pressure conditions (3–5 atm) to yield the piperidine ring. The reaction mechanism proceeds via sequential addition of hydrogen atoms to the aromatic ring, saturating double bonds:
This method achieves yields exceeding 85% with minimal byproducts, making it industrially viable.
Enzymatic Synthesis
Alternative approaches utilize enzymatic catalysis to enhance stereoselectivity. Lipases and esterases facilitate the resolution of racemic mixtures, producing enantiomerically pure forms of the compound. For instance, Candida antarctica lipase B (CAL-B) catalyzes the transesterification of intermediate esters, achieving enantiomeric excess (ee) values >90%.
Physical and Chemical Properties
Reactivity Profile
As a tertiary amine, 5-ethyl-2-methyl-1-piperidineethanol undergoes protonation in acidic conditions, forming water-soluble ammonium salts:
The hydroxyl group participates in oxidation reactions. Treatment with chromium trioxide () oxidizes the alcohol to a ketone:
Thermal Stability
Differential scanning calorimetry (DSC) reveals a decomposition onset temperature of 210°C, indicating moderate thermal stability. Exothermic reactions with strong oxidizing agents (e.g., peroxides) necessitate controlled storage conditions.
Applications in Pharmaceutical and Industrial Chemistry
Pharmaceutical Intermediates
The compound serves as a key intermediate in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs) such as Etoricoxib, a selective COX-2 inhibitor. Its piperidine moiety enhances binding affinity to target enzymes, improving drug efficacy.
Agrochemical Formulations
In agrochemistry, derivatives of 5-ethyl-2-methyl-1-piperidineethanol act as growth regulators and pesticide synergists. For example, quaternary ammonium salts derived from the compound enhance herbicide absorption in plant cuticles.
Comparative Analysis with Related Piperidine Derivatives
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume